Dichlormezanone - 5571-97-1

Dichlormezanone

Catalog Number: EVT-435883
CAS Number: 5571-97-1
Molecular Formula: C11H11Cl2NO3S
Molecular Weight: 308.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dichlormezanone is synthesized from various chemical precursors, notably 4-chlorobenzaldehyde and methylamine, through a series of chemical reactions. It belongs to the class of thiazine derivatives and is often categorized under the broader category of benzodiazepine-like compounds due to its mechanism of action at the GABA receptors.

Synthesis Analysis

The synthesis of dichlormezanone involves several steps that can vary based on the method employed. Two notable synthetic routes include:

  1. Initial Reaction:
    • Reactants: 4-chlorobenzaldehyde and methylamine.
    • Solvent: Toluene.
    • Catalyst: A suitable catalyst is used to facilitate the reaction at temperatures below 20 °C.
    • Process: The reactants are mixed under stirring for approximately three hours, followed by filtration to obtain the crude product .
  2. Cyclization and Oxidation:
    • The crude product undergoes condensation with 3-mercaptopropionic acid, leading to cyclization.
    • This intermediate is then oxidized using potassium permanganate in an acidic solution to yield dichlormezanone .
    • The final product is purified through recrystallization from anhydrous ethanol, resulting in a high-purity crystalline form .

Technical Parameters

  • Temperature Control: Critical at various stages (below 20 °C during initial reactions).
  • Yield Optimization: Adjustments in reaction times and conditions can enhance yields significantly, with some methods reporting yields up to 96% .
Molecular Structure Analysis

Dichlormezanone has a complex molecular structure characterized by a thiazine ring fused with a phenyl group. The structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₂ClN₃OS
  • Molecular Weight: Approximately 281.77 g/mol.

Structural Features

  • Thiazine Ring: The presence of sulfur and nitrogen atoms within the ring contributes to its pharmacological properties.
  • Chlorine Substitution: The chlorine atom on the phenyl ring enhances lipophilicity, affecting its interaction with biological membranes.
Chemical Reactions Analysis

Dichlormezanone participates in various chemical reactions that can modify its structure or functionality:

  1. Oxidation Reactions:
    • Oxidation of thiazine intermediates can yield dichlormezanone through mechanisms involving oxidizing agents like potassium permanganate or sodium perborate .
  2. Reactivity with Biological Targets:
    • The compound interacts with GABA receptors, mimicking the effects of benzodiazepines by enhancing GABAergic activity in the central nervous system .

Reaction Conditions

  • Typical conditions involve controlled temperatures and specific pH levels to optimize yield and purity during synthesis.
Mechanism of Action

Dichlormezanone functions primarily as a central nervous system depressant. Its mechanism involves:

  • GABA Receptor Modulation: It binds to the benzodiazepine site on GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission.
  • Muscle Relaxation: By increasing GABAergic activity, it reduces neuronal excitability in motor pathways, leading to muscle relaxation and anxiolytic effects.

Pharmacodynamics

  • The compound exhibits dose-dependent effects, where low doses may reduce anxiety while higher doses can lead to sedation.
Physical and Chemical Properties Analysis

Dichlormezanone exhibits distinct physical and chemical properties that influence its application:

  • Appearance: Typically found as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and toluene but less soluble in water.
  • Melting Point: Approximately 170 °C.
  • Stability: Stable under normal storage conditions but sensitive to strong acids or bases which may hydrolyze the thiazine ring.
Applications

Dichlormezanone has several scientific and medical applications:

  1. Medical Use:
    • Primarily employed as an anxiolytic and muscle relaxant in clinical settings for managing anxiety disorders and muscle spasms .
  2. Research Applications:
    • Used in pharmacological studies to explore its interactions with GABA receptors and other neurological pathways.
    • Investigated for potential applications in treating conditions like epilepsy due to its muscle relaxant properties .
  3. Analytical Chemistry:
    • Utilized in developing sensitive detection methods for monitoring drug levels in biological fluids such as plasma .
Historical Development and Regulatory Trajectory of Chlormezanone

Emergence as a Non-Benzodiazepine Anxiolytic in Mid-20th Century Therapeutics

Chlormezanone (chemical name: 4-(o-chlorophenyl)-2-methyltetrahydro-1,3-thiazin-4-one-1,1-dioxide) emerged during the 1960s as a structural and pharmacological alternative to benzodiazepines. Developed primarily as a centrally acting muscle relaxant and anxiolytic, its mechanism diverged from GABAergic potentiation typical of benzodiazepines. Instead, chlormezanone modulated neuronal hyperexcitability through suppression of thalamic and subcortical pathways—a property leveraged for psychosomatic disorders like tension states and anxiety-related muscle spasms [1] [3]. Initial clinical studies highlighted its rapid gastrointestinal absorption and metabolic pathway involving hepatic oxidation to inactive metabolites, which positioned it as a favorable short-term therapeutic option [3]. By the 1970s, chlormezanone gained approval across European and Asian markets under brand names such as Trancopal and Distensan, often formulated as 100–200 mg tablets. Its commercial adoption reflected contemporary therapeutic trends favoring non-sedating anxiolytics with lower abuse potential than barbiturates [1].

Table 1: Pharmacological Profile of Chlormezanone in Mid-20th Century Therapeutics

PropertyCharacteristics
Chemical ClassTetrahydrothiazinone derivative
Primary IndicationsAnxiety-related muscle tension, psychosomatic disorders
Mechanism of ActionSubcortical neuronal suppression (non-GABAergic)
Market Introduction1960s
Key Formulations100 mg, 200 mg tablets

Global Market Withdrawal (1996): Epidemiological Drivers and Toxic Epidermal Necrolysis Case Analyses

The global withdrawal of chlormezanone culminated in 1996 following decades of accumulating safety signals. Post-marketing surveillance identified severe cutaneous adverse reactions (SCARs)—particularly toxic epidermal necrolysis (TEN) and Stevens-Johnson syndrome (SJS)—as causally linked to the drug. A meta-analysis of pharmacovigilance data from France, Germany, and Japan revealed disproportionate reporting of SCARs relative to therapeutic use, with mortality rates exceeding 30% in confirmed TEN cases [3] [4]. Hepatotoxicity also featured prominently, with case series documenting hepatocellular necrosis leading to fulminant liver failure. Regulatory agencies classified the evidence using the Oxford Centre for Evidence-Based Medicine (OCEBM) framework, confirming Level 4 (case-series) evidence for TEN/SJS and Level 3 (non-randomized cohort studies) for hepatotoxicity [4].

Epidemiological drivers included:

  • Temporal Association: Onset of SCARs within 4–6 weeks of therapy initiation.
  • Dose-Independence: Reactions occurring even at therapeutic doses.
  • Rechallenge Positivity: Symptom recurrence upon accidental re-exposure.

The European Medicines Agency (EMA) coordinated a class-wide withdrawal in 1996, citing an "unfavorable benefit-risk profile" [1]. Japan’s Pharmaceuticals and Medical Devices Agency (PMDA) followed, removing chlormezanone from the market after identifying 47 SCAR-related fatalities between 1985–1995 [3] [4].

Table 2: Timeline and Epidemiological Basis for Chlormezanone Withdrawals

YearRegion/CountryPrimary Safety SignalEvidence LevelReported Fatalities
1987FranceToxic epidermal necrolysis (TEN)OCEBM Level 412
1992GermanyStevens-Johnson syndrome (SJS)OCEBM Level 49
1995JapanTEN/SJS, hepatotoxicityOCEBM Level 3–447
1996European UnionClass-wide withdrawal (SCARs, hepatotoxicity)Regulatory order>100 (cumulative)
2016ChinaToxic epidermal necrosisOCEBM Level 4Not specified

Post-Withdrawal Availability in Regional Pharmacopeias: Regulatory Asymmetries in Asian Markets

Despite global withdrawals, chlormezanone persisted in select Asian pharmacopeias due to divergent regulatory risk-benefit assessments. National Essential Medicines Lists (NEMLs) in India, Thailand, and Indonesia retained chlormezanone until the early 2000s, citing insufficient local safety data and therapeutic need for low-cost muscle relaxants [3]. A 2019 audit of 137 national essential medicines lists identified chlormezanone in 12 countries—predominantly in Southeast Asia—where it was classified under anxiolytics (ATC code: N05BX) or muscle relaxants (M03BX) [3].

China’s regulatory trajectory exemplifies this asymmetry. The National Medical Products Administration (NMPA) permitted chlormezanone sales until 2016, when pharmacovigilance data from the China Adverse Drug Reaction Monitoring System (CADRMS) confirmed 21 cases of toxic epidermal necrosis between 2000–2015 [4]. Withdrawal occurred 20 years after European action, reflecting limitations in passive surveillance infrastructure. Conversely, India’s Central Drugs Standard Control Organization (CDSCO) never formally revoked approval, allowing regional manufacturing under brand names like Tranquel and Lobak until voluntary discontinuation by manufacturers in 2010 [3].

Table 3: Post-Withdrawal Regulatory Status of Chlormezanone in Asian Markets

CountryLast Regulatory StatusYear of WithdrawalInclusion in National Essential Medicines ListBasis for Continued Use
JapanWithdrawn1995No (post-1995)Safety concerns (SCARs)
ChinaWithdrawn2016Removed in 2018 revisionCADRMS pharmacovigilance data
IndiaMarketing discontinued~2010 (voluntary)Retained until 2003Lack of domestic safety reports
ThailandWithdrawn2002Retained until 1999WHO EML non-alignment
IndonesiaAvailable (restricted)Retained until 2007Hospital formulary inclusion

This regulatory asymmetry underscores three critical factors:

  • Data Lag: Delayed access to global pharmacovigilance evidence in regional decision-making.
  • Therapeutic Need: Prioritization of affordable symptom control over theoretical risks.
  • Regulatory Capacity: Variable infrastructure for active post-marketing surveillance [3] [4].

Compound Names Mentioned:

  • Chlormezanone
  • Trancopal
  • Distensan
  • Tranquel
  • Lobak

Properties

CAS Number

5571-97-1

Product Name

Dichlormezanone

IUPAC Name

2-(3,4-dichlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one

Molecular Formula

C11H11Cl2NO3S

Molecular Weight

308.2 g/mol

InChI

InChI=1S/C11H11Cl2NO3S/c1-14-10(15)4-5-18(16,17)11(14)7-2-3-8(12)9(13)6-7/h2-3,6,11H,4-5H2,1H3

InChI Key

FTBWWORDOHNJDB-UHFFFAOYSA-N

SMILES

CN1C(S(=O)(=O)CCC1=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CN1C(S(=O)(=O)CCC1=O)C2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.